molecular formula C7H9N3O2 B8577089 N-(4,6-Dimethylpyridin-2-yl)nitramide CAS No. 89853-68-9

N-(4,6-Dimethylpyridin-2-yl)nitramide

Cat. No. B8577089
CAS RN: 89853-68-9
M. Wt: 167.17 g/mol
InChI Key: RLDGXERMKKHFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128327

Procedure details

To 75 mL of stirred conc H2SO4 cooled to -5° C. (ice-salt bath) was added 4,6-dimethyl-2-nitroaminopyridine (13.2 g, 79 mmol) portion-wise at such a rate as to maintain the internal temperature below -3° C. The mixture was warmed to 0° C. until homogeneous (30 minutes) at which time tlc (SiO2, 1:1 EtOAc/hexanes on a NH4OH neutralized aliquot) indicated that the rearrangement was complete. The mixture was poured onto 400 g of crushed ice and the pH was adjusted to 5.5 by the addition of conc NH2OH. The resulting yellow slurry was cooled to 0° C., filtered, washed with cold water (50 mL), and dried at room temperature to give a mixture of the title compound and the 5-nitro isomer in a 55:45 ratio (determined by 1H NMR). This mixture was used directly in the next step.
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9]([NH:14][N+]([O-])=O)[CH:8]=1.[NH4+:18].[OH-:19].N[OH:21]>>[NH2:14][C:9]1[C:8]([N+:18]([O-:21])=[O:19])=[C:7]([CH3:6])[CH:12]=[C:11]([CH3:13])[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
CC1=CC(=NC(=C1)C)N[N+](=O)[O-]
Step Three
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
ice
Quantity
400 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below -3° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried at room temperature
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1[N+](=O)[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.